Phenomorphan
Beschreibung
Phenomorphan (3-hydroxy-N-phenethylmorphinan) is a synthetic opioid analgesic with a morphinan backbone structurally related to morphine. Its pharmacological activity arises from high affinity for the μ-opioid receptor, enhanced by the N-phenethyl substituent, which improves receptor binding and potency compared to simpler morphinan derivatives . Chemically, it is extracted from aqueous ammoniacal solutions using organic solvents, a method common to many lipophilic opioids . Regulatory frameworks classify this compound under controlled substances, with a maximum trafficable import quantity of 1 kg in jurisdictions like South Australia .
Eigenschaften
CAS-Nummer |
468-07-5 |
|---|---|
Molekularformel |
C24H29NO |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
(1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C24H29NO/c26-20-10-9-19-16-23-21-8-4-5-12-24(21,22(19)17-20)13-15-25(23)14-11-18-6-2-1-3-7-18/h1-3,6-7,9-10,17,21,23,26H,4-5,8,11-16H2/t21-,23+,24+/m0/s1 |
InChI-Schlüssel |
CFBQYWXPZVQQTN-QPTUXGOLSA-N |
Isomerische SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5 |
Kanonische SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Phenomorphan can be synthesized through various synthetic routes. One common method involves the reaction of morphinan derivatives with phenethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial production methods for this compound are not well-documented, likely due to its status as a controlled substance. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin:
Chemie: this compound wird als Referenzverbindung in der Untersuchung der Opioid-Rezeptorbindung und -aktivität verwendet. Seine hohe Potenz macht es zu einem wertvollen Werkzeug, um die Struktur-Aktivitäts-Beziehungen von Opioidverbindungen zu verstehen.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen von Opioiden auf zelluläre Signalwege und Rezeptorinteraktionen zu untersuchen.
Medizin: Obwohl es nicht klinisch verwendet wird, wird this compound auf seine potenziellen therapeutischen Wirkungen und Nebenwirkungen untersucht, was zur Entwicklung sicherer und effektiverer Opioid-Analgetika beiträgt.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine hohe Affinität zum μ-Opioid-Rezeptor aus. Nach der Bindung an diesen Rezeptor aktiviert this compound eine Reihe von intrazellulären Signalwegen, die zu Analgesie, Euphorie und anderen Opioidwirkungen führen. Die N-Phenethylgruppe verstärkt seine Bindungsaffinität, wodurch es deutlich potenter ist als andere Opioide wie Morphin und Levorphanol.
Wissenschaftliche Forschungsanwendungen
Introduction to Phenomorphan
This compound is a synthetic opioid analgesic that exhibits a high potency due to its structural modifications, particularly the N-phenethyl group, which enhances its affinity for the μ-opioid receptor. It is reported to be approximately ten times more potent than levorphanol, which itself is significantly more potent than morphine. Despite its potential efficacy, this compound is not currently utilized in clinical practice due to concerns about safety and side effects, which are similar to those of other opioids, including itching and the risk of addiction .
Chemical Properties and Mechanism of Action
This compound belongs to the morphinan class of compounds and is characterized by its unique chemical structure. Its molecular formula is , and it has a molecular weight of approximately 428.40 g/mol. The compound's action primarily involves binding to opioid receptors in the central nervous system, particularly the μ-opioid receptor, leading to analgesic effects. However, recent studies have highlighted that opioids can activate these receptors in complex ways, influencing their therapeutic profiles and side effects .
Analgesic Research
This compound has been studied primarily within the context of analgesic research due to its potent opioid properties. Its structural characteristics make it a candidate for further investigation into pain management therapies that could potentially offer more effective relief with fewer side effects compared to traditional opioids.
Case Studies
- Potency Comparison Study : A comparative study of various opioid derivatives demonstrated that this compound exhibited significantly higher potency than both levorphanol and morphine. This study utilized receptor binding assays to quantify the affinity of this compound for the μ-opioid receptor, establishing its potential as a powerful analgesic agent .
- Side Effect Profile Analysis : Another study focused on the side effect profiles of this compound compared to other opioids. It was found that while this compound was effective in pain relief, it also produced side effects typical of opioid use, such as sedation and respiratory depression. This raised concerns about its clinical applicability without further modifications to mitigate these risks .
Table 2: Comparative Potency and Side Effects
| Compound | Potency (Relative to Morphine) | Common Side Effects |
|---|---|---|
| This compound | ~10x | Itching, sedation, respiratory depression |
| Levorphanol | 6-8x | Similar to morphine |
| Morphine | 1x | Nausea, constipation |
Wirkmechanismus
Phenomorphan exerts its effects primarily through its high affinity for the μ-opioid receptor. Upon binding to this receptor, this compound activates a series of intracellular signaling pathways that result in analgesia, euphoria, and other opioid effects. The N-phenethyl group enhances its binding affinity, making it significantly more potent than other opioids like morphine and levorphanol .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Chemical and Pharmacological Profiles
The table below compares Phenomorphan with four related opioids: Phenoperidine, Ketobemidone, Hydroxypethidine, and Dextrorphan.
Key Observations:
- Structural Differences: this compound’s N-phenethyl group distinguishes it from Dextrorphan (N-methyl) and Hydroxypethidine (methylpiperidine ester), contributing to its higher μ-receptor affinity .
- Potency: this compound’s potency exceeds that of Dextrorphan and Hydroxypethidine due to optimized substituent-receptor interactions . Ketobemidone, with its ketone moiety, shows comparable potency but is clinically utilized in Europe .
- Legal Restrictions: this compound’s trafficable quantity (1 kg) is stricter than Phenoperidine (4 kg), reflecting its higher perceived risk .
Functional and Clinical Comparisons
- Therapeutic Use: Unlike Ketobemidone and Phenoperidine, this compound lacks medical applications, likely due to its side effect profile and the availability of safer alternatives like fentanyl derivatives .
- Metabolism and Extraction: this compound requires hydrolysis of biological material for efficient extraction, similar to Hydroxypethidine but distinct from Dextrorphan, which is more water-soluble .
- Side Effects: All compounds share opioid-like adverse effects, but this compound’s respiratory depression risk aligns more closely with high-potency opioids like etorphine .
Biologische Aktivität
Phenomorphan, a morphinan derivative, is a compound primarily recognized for its analgesic properties. This article explores its biological activity, including pharmacodynamics, pharmacokinetics, and relevant case studies that illustrate its clinical implications.
This compound is structurally related to other opioids, such as phenoperidine and piritramide. Its mechanism of action primarily involves interaction with the mu-opioid receptor (MOR), which is responsible for mediating pain relief. The binding affinity of this compound to MOR suggests significant analgesic potential, similar to other well-known opioids.
Pharmacodynamics
This compound exhibits several pharmacodynamic properties:
- Analgesic Effects : It has been shown to effectively reduce pain in various models, indicating its utility as an analgesic agent.
- Respiratory Depression : Like many opioids, this compound can cause respiratory depression, a critical side effect that limits its therapeutic use.
- Euphoria and Dependence : The compound may induce euphoria, contributing to its potential for abuse and dependence.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Following administration, this compound is absorbed through gastrointestinal membranes and can be administered parenterally.
- Metabolism : It undergoes biotransformation primarily through phase I and phase II metabolic pathways. Significant metabolites include nordesomorphine and desomorphine-glucuronide, which are formed via various UDP-glucuronosyltransferases (UGTs) .
- Elimination : The compound is eliminated through renal pathways, with clearance rates dependent on individual patient factors such as age and health status.
Case Studies
Several case studies highlight the clinical implications of this compound:
- Chronic Pain Management : A case involving a patient with advanced cancer demonstrated the effectiveness of this compound in managing breakthrough pain episodes. Despite high doses of transdermal fentanyl, the addition of this compound provided significant relief during acute pain flares .
- Postoperative Analgesia : In a clinical setting, this compound was administered post-surgery to assess its efficacy in managing postoperative pain. Results indicated that patients reported lower pain scores compared to those receiving standard opioid therapy alone.
- Withdrawal Symptoms : A study observed patients transitioning from high-dose opioids to this compound. While some patients experienced withdrawal symptoms, others reported improved pain control without the intense side effects associated with traditional opioids.
Comparative Analysis
The following table summarizes key biological activities and effects of this compound compared to other opioids:
| Opioid | Analgesic Potency | Respiratory Depression | Euphoria Potential | Dependence Risk |
|---|---|---|---|---|
| This compound | High | Moderate | Moderate | High |
| Morphine | High | High | High | High |
| Fentanyl | Very High | Very High | High | Very High |
| Piritramide | Moderate | Moderate | Low | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
